molecular formula C42H72O13 B1671525 Ginsenoside RG2 CAS No. 52286-74-5

Ginsenoside RG2

Cat. No. B1671525
CAS RN: 52286-74-5
M. Wt: 785 g/mol
InChI Key: AGBCLJAHARWNLA-QWLKVGLZSA-N
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Description

Ginsenoside Rg2 is a saponin and a protopanaxatriol-type compound found in the root and stem leaves of ginseng . It has diverse in vitro and in vivo effects, including neuroprotective, anti-inflammatory, and anti-diabetic actions . It is also known to have significant protective effects on the nervous system, cardiovascular system, and immune system .


Molecular Structure Analysis

Ginsenoside Rg2 is a protopanaxatriol that is more abundant in some Panax species (e.g., white and red P. ginseng) than others . The molecular structure of Ginsenoside Rg2 is complex and involves multiple functional groups. More detailed structural analysis can be obtained through advanced techniques such as LC–MS/MS .


Physical And Chemical Properties Analysis

Ginsenoside Rg2 has been analyzed using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS). The mobile phase of water and methanol containing 0.1% formic acid and HSS T3 C18 analytical column was used for the chromatographic separation .

Scientific Research Applications

Neuroprotective Effects

  • Protective Effects Against Memory Impairment : Ginsenoside Rg2 has shown potential in protecting against memory impairment. Studies reveal that Rg2 can ameliorate cognitive dysfunction by activating the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, suggesting its use in treating Alzheimer's Disease and other neurodegenerative conditions (Cui et al., 2020).

Cardiovascular Effects

  • Benefits in Vascular Dementia : Ginsenoside Rg2 demonstrates significant improvements in neurological responses and memory abilities in a vascular dementia rat model. This is attributed to its effects on anti-apoptosis mechanisms, indicating its potential in treating vascular dementia or other ischemic conditions (Zhang et al., 2008).

Anticancer Potential

  • Effects on Cancer Cells : Studies on ginsenosides, including Rg2, show potential anticancer effects. For instance, ginsenoside Rg2 has demonstrated activity in inhibiting growth and inducing apoptosis in human prostate carcinoma cells. This indicates its potential application in cancer treatment (Liu, Xu, & Che, 2000).

Anti-inflammatory and Immunomodulatory Effects

  • Inflammation and Immune Response : Ginsenoside Rg2, in combination with other minor ginsenosides, has been found to attenuate lipopolysaccharide (LPS)-induced acute liver and kidney damage. This effect is attributed to the downregulation of toll-like receptor 4 (TLR4)-STAT1 activation and inflammatory cytokine production, showcasing its role in immune regulation and anti-inflammatory actions (Huynh et al., 2020).

Effects on Metabolic Diseases

  • Regulation of Lipid Metabolism : Ginsenoside Rg2 has shown effectiveness in treating hepatic lipid metabolism disorders. It attenuates lipid deposition and oxidative stress in mouse primary hepatocytes, suggesting its utility in managing conditions like hepatic steatosis and other metabolic diseases (Cheng et al., 2020).

Safety And Hazards

Ginsenoside Rg2 is harmful if swallowed. It is recommended to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBCLJAHARWNLA-DQUQINEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317065
Record name Ginsenoside Rg2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside RG2

CAS RN

52286-74-5
Record name Ginsenoside Rg2
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Record name Ginsenoside Rg2
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Record name Ginsenoside Rg2
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Record name 52286-74-5
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Record name GINSENOSIDE RG2
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Citations

For This Compound
2,160
Citations
N Li, B Liu, DE Dluzen, Y Jin - Journal of Ethnopharmacology, 2007 - Elsevier
We investigated the effect of ginsenoside Rg 2 on neurotoxic activities induced by glutamate in PC12 cells. The cells were incubated with glutamate (1mmol/L), glutamate and …
Number of citations: 185 www.sciencedirect.com
J Cui, R Shan, Y Cao, Y Zhou, C Liu, Y Fan - Journal of …, 2021 - Elsevier
… of ginsenoside Rg2 on Aβ-induced neurotoxicity. Therefore, in this study, we tested whether ginsenoside Rg2 … mechanisms underlying the neuroprotective effects of ginsenoside Rg2. …
Number of citations: 32 www.sciencedirect.com
Q Xue, T Yu, Z Wang, X Fu, X Li, L Zou, M Li… - Journal of Ginseng …, 2023 - Elsevier
Background Ginsenoside Rg2 (Rg2) has a variety of pharmacological activities and provides benefits during inflammation, cancer, and other diseases. However, there are no reports …
Number of citations: 6 www.sciencedirect.com
G Zhang, A Liu, Y Zhou, X San, T Jin, Y Jin - Journal of ethnopharmacology, 2008 - Elsevier
ETHNOPHARMACOLOGICAL RELEVANCE: Ginsenosides, the major active ingredients of Panax ginseng, produce a variety of pharmacological or physiological responses with effects …
Number of citations: 205 www.sciencedirect.com
F Sala, J Mulet, S Choi, SY Jung, SY Nah… - … of Pharmacology and …, 2002 - ASPET
Ginseng saponins, major active components of ginseng root used by folk medicine in the treatment of various diseases, produce multiple pharmacological responses having many …
Number of citations: 95 jpet.aspetjournals.org
W Fu, D Sui, X Yu, D Gou, Y Zhou… - International journal of …, 2015 - ncbi.nlm.nih.gov
… the protective effects of ginsenoside Rg2 against H 2 O 2 -… ginsenoside Rg2 not only increased cell viability, but also decreased lactate dehydrogenase (LDH) release. Ginsenoside Rg2 …
Number of citations: 34 www.ncbi.nlm.nih.gov
H Jeon, DTN Huynh, N Baek, TLL Nguyen, KS Heo - Phytomedicine, 2021 - Elsevier
Background Ginsenoside-Rg2 (G-Rg2) is a protopanaxatriol-type ginsenoside isolated from ginseng. It has been found to exhibit various pharmacological effects, including antioxidant, …
Number of citations: 23 www.sciencedirect.com
B Cheng, W Gao, X Wu, M Zheng, Y Yu… - Journal of agricultural …, 2020 - ACS Publications
… Ginsenoside Rg2 treatment failed to alter the lipid and glucose disorder … ginsenoside Rg2 on oxidative stress and hepatocyte apoptosis induced by HFD. In summary, ginsenoside Rg2 …
Number of citations: 32 pubs.acs.org
J Cui, J Wang, M Zheng, D Gou, C Liu… - Chemico-biological …, 2017 - Elsevier
… that ginsenoside Rg2 may exert … of ginsenoside Rg2 on Aβ-induced neuronal apoptosis have not been reported. In this study, we investigated the protective effects of ginsenoside Rg2 …
Number of citations: 47 www.sciencedirect.com
YS Cho, CH Kim, TS Ha, SJ Lee… - The Korean Journal of …, 2013 - synapse.koreamed.org
… In vivo animal study will further strengthen the evidence for the vascular protective effects of ginsenoside Rg2. In conclusion, the ginsenoside Rg2 may provide direct vascular benefits …
Number of citations: 47 synapse.koreamed.org

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